![molecular formula C5H10O3 B2452303 3-(Methoxymethyl)oxetan-3-ol CAS No. 77356-11-7](/img/structure/B2452303.png)
3-(Methoxymethyl)oxetan-3-ol
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Overview
Description
3-(Methoxymethyl)oxetan-3-ol, also known as MMEOL, is a cyclic organic compound with the chemical formula C5H10O3 . It has a molecular weight of 118.13 . It is a liquid at room temperature .
Synthesis Analysis
A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The InChI code for 3-(Methoxymethyl)oxetan-3-ol is 1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 . The InChI key is GPMWZLHKOHHKFG-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of carboxylic acids with terminal epoxides has attracted special attention, as it provides a convenient synthetic approach to 1,2-diol monoesters . For instance, oxetan-3-ol, a popular moiety in the pharmaceutical industry, could be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin .Physical And Chemical Properties Analysis
3-(Methoxymethyl)oxetan-3-ol is a liquid at room temperature . It has a molecular weight of 118.13 .Scientific Research Applications
Bioisosteric Replacement of Carboxylic Acid
3-(Methoxymethyl)oxetan-3-ol is considered as a potential surrogate for the carboxylic acid functional group. It holds promise as an isosteric replacement in medicinal chemistry, based on studies evaluating its physicochemical properties and its role in inhibiting eicosanoid biosynthesis (Lassalas et al., 2017).
Synthesis of Novel Bioisosteres
This compound has been explored for synthesizing 3-sulfanyl-oxetanes, serving as bioisosteres for thioesters or benzyl sulfides. The process involves Li-catalyzed chemoselective C-OH activation and thiol alkylation, leading to novel oxetane sulfides with potential applications in drug discovery (Croft et al., 2017).
Synthesis Method Development
Studies have been conducted on developing concise methods for synthesizing oxetan-3-ol from epoxy chloropropane. The synthesis of oxetan-3-ol is significant for preparing 3-oxetanone, which is used in synthetic and medicinal chemistry (Tianxiang et al., 2016).
Application in Polymer Chemistry
Research into the coupling reactions of oxetane derivatives with carbon dioxide has been carried out, highlighting the potential of 3-(methoxymethyl)oxetan-3-ol in forming aliphatic polycarbonates. The reaction rates and the formation of copolymers have been a focus, especially in the context of increasing steric bulk of the substituents on oxetane (Darensbourg et al., 2011).
Photopolymerization Studies
The compound has been studied for its role in the cationic photopolymerization of oxetane functionalized hyperbranched polymers. This has implications in developing materials with increased glass-transition temperatures and potentially antioxidative properties (Sangermano et al., 2005).
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physiochemical properties . They are known to be more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This property can influence how the compound interacts with its targets.
Pharmacokinetics
Oxetanes are known to be more metabolically stable, which could potentially impact the bioavailability of the compound .
Action Environment
The properties of oxetanes suggest that they may be influenced by factors such as temperature and ph .
Safety and Hazards
Future Directions
Oxetanes, including 3-(Methoxymethyl)oxetan-3-ol, have been the subject of recent advances in synthesis, reactivity, and medicinal chemistry . They are versatile substrates in organic synthesis because of their easy synthesis and ability to undergo ring-opening reactions under the action of various nucleophiles . This makes them crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances .
properties
IUPAC Name |
3-(methoxymethyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWZLHKOHHKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)oxetan-3-ol |
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